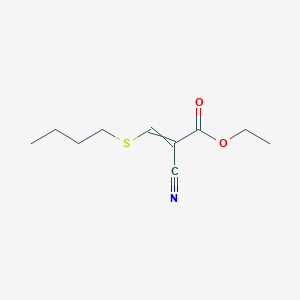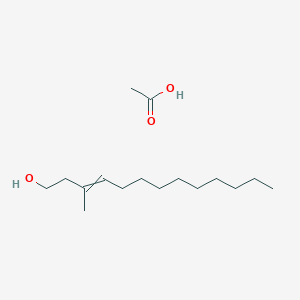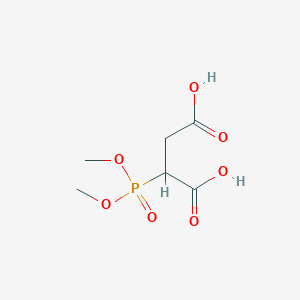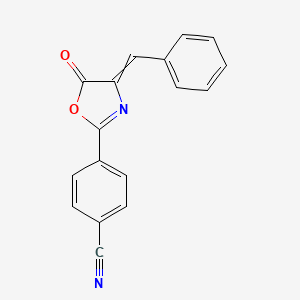![molecular formula C14H19NO4 B14353122 Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]- CAS No. 92697-40-0](/img/structure/B14353122.png)
Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl group, followed by the introduction of the piperidine ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methods.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products that require precise chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione include other piperidine derivatives and cyclohexyl-containing molecules. Examples include:
- 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione
- 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione
Uniqueness
What sets 4-(2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl)piperidine-2,6-dione apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in ways that other compounds cannot, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
92697-40-0 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
4-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H19NO4/c1-8-2-3-11(16)10(4-8)12(17)5-9-6-13(18)15-14(19)7-9/h8-10H,2-7H2,1H3,(H,15,18,19) |
Clave InChI |
SAYOWBIQEVZZDW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)


![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)




